

(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate

Cat. No.: B051195

[Get Quote](#)

Technical Guide: (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate, a derivative of the amino acid L-lysine, is a chiral building block with significant potential in synthetic organic chemistry and drug discovery. Its bifunctional nature, featuring a hydroxyl group and two differentially protected amine functionalities, makes it a valuable intermediate for the synthesis of complex molecules, including peptidomimetics and other compounds with therapeutic potential. This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis and purification, and a discussion of its potential applications in drug development based on the activities of related lysine derivatives.

Chemical Properties

(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate, also known by its synonyms Boc-L-Lys(Z)-ol and N- α -t-Butyloxycarbonyl-N- ϵ -Benzyloxycarbonyl-L-lysino, possesses well-

defined chemical and physical properties. A summary of these properties is presented in Table 1.

Property	Value	Reference
CAS Number	82689-20-1	
Molecular Formula	C ₁₉ H ₃₀ N ₂ O ₅	
Molecular Weight	366.45 g/mol	
IUPAC Name	Benzyl N-[(5S)-5-[(tert-butoxy)carbonyl]amino}-6-hydroxyhexyl]carbamate	
Melting Point	62-63 °C	
Appearance	White to off-white powder	
Predicted Boiling Point	551.4 ± 50.0 °C	
Predicted Density	1.122 ± 0.06 g/cm ³	
Predicted pKa	12.06 ± 0.46	

Experimental Protocols

The synthesis of **(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate** is typically achieved through the reduction of its corresponding carboxylic acid precursor, N- α -Boc-N- ϵ -Z-L-lysine (Boc-Lys(Z)-OH).

Synthesis of N- α -Boc-N- ϵ -Z-L-lysine (Boc-Lys(Z)-OH)

The precursor, Boc-Lys(Z)-OH, is a commercially available derivative of L-lysine, widely used in peptide synthesis.^[1] Its synthesis involves the selective protection of the α - and ϵ -amino groups of lysine.

Reduction of Boc-Lys(Z)-OH to (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate (Boc-Lys(Z)-ol)

A general method for the reduction of a protected amino acid to its corresponding amino alcohol involves the use of a suitable reducing agent, such as borane or a mixed anhydride followed by sodium borohydride.

Materials:

- N- α -Boc-N- ϵ -Z-L-lysine (Boc-Lys(Z)-OH)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl chloroformate
- Triethylamine (TEA)
- Sodium borohydride (NaBH_4)
- Methanol
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

- **Formation of Mixed Anhydride:** Dissolve Boc-Lys(Z)-OH in anhydrous THF and cool the solution to $-15\text{ }^\circ\text{C}$ in an ice-salt bath. Add triethylamine, followed by the dropwise addition of ethyl chloroformate, ensuring the temperature remains below $-10\text{ }^\circ\text{C}$. Stir the reaction mixture at this temperature for 30 minutes.
- **Reduction:** In a separate flask, prepare a solution of sodium borohydride in a small amount of water and add it to the reaction mixture at $-15\text{ }^\circ\text{C}$. Follow this with the addition of methanol. Allow the reaction to stir for 2-3 hours, gradually warming to room temperature.

- **Work-up:** Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude **(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate** can be purified by column chromatography on silica gel.

Procedure:

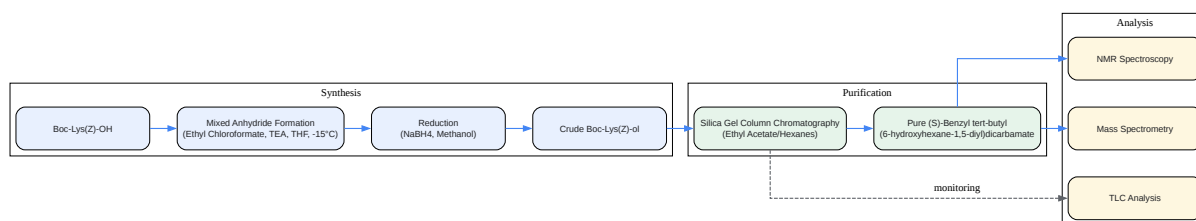
- **Column Preparation:** Pack a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.
- **Loading:** Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- **Elution:** Elute the column with the chosen solvent system, collecting fractions.
- **Analysis:** Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
- **Concentration:** Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate** as a white to off-white solid.

Potential Applications in Drug Development

While direct biological activity data for **(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate** is not readily available in the public domain, its structural relationship to lysine and its utility as a synthetic intermediate suggest potential applications in drug discovery. Lysine residues in proteins are crucial for various biological functions and are increasingly being targeted for therapeutic intervention.

- **Lysine-Targeted Inhibitors:** The development of covalent inhibitors that target lysine residues is an emerging area in drug discovery.[2] These inhibitors can overcome challenges associated with difficult-to-drug targets. As a modified lysine building block, **(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate** could be incorporated into molecules designed to covalently bind to specific lysine residues in target proteins.
- **Peptide-Based Therapeutics:** Lysine and its derivatives are fundamental components of many biologically active peptides. The synthesis of peptides with modified lysine residues can lead to compounds with improved stability, cell permeability, and therapeutic efficacy.[3][4][5] **(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate** can serve as a precursor for introducing a lysinol moiety into peptide chains.
- **Epigenetic Modulators:** Lysine modifications, such as acetylation and methylation, are key epigenetic events. The development of inhibitors or modulators of the enzymes responsible for these modifications is a major focus in cancer and other diseases.[6][7] Lysine derivatives are being explored as scaffolds for the design of such modulators.

Logical Workflow



[Click to download full resolution via product page](#)

Caption: Synthetic and purification workflow for **(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2008014811A1 - PROCESS FOR THE PREPARATION OF $\hat{\mu}$ -ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES - Google Patents [patents.google.com]
- 2. annualreviews.org [annualreviews.org]
- 3. Developments in the synthesis and biological activity of glycyl-L-histidyl- L-lysine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Biological activity of amide derivatives of lysine. | Semantic Scholar [semanticscholar.org]
- 6. Drug Discovery Researches on Modulators of Lysine-Modifying Enzymes Based on Strategic Chemistry Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051195#s-benzyl-tert-butyl-6-hydroxyhexane-1-5-diyl-dicarbamate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com